molecular formula C11H19N5O2S B12365213 Ametryn-acetic acid

Ametryn-acetic acid

Cat. No.: B12365213
M. Wt: 285.37 g/mol
InChI Key: SGDFIVHTKCBQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ametryn-acetic acid is a compound that combines the properties of ametryn, a triazine herbicide, and acetic acid, a simple carboxylic acid Ametryn is widely used in agriculture to control broadleaf and grassy weeds, while acetic acid is known for its applications in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ametryn-acetic acid typically involves the reaction of ametryn with acetic acid under controlled conditionsThe reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of advanced techniques such as molecular imprinting polymerization can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ametryn-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .

Scientific Research Applications

Ametryn-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ametryn-acetic acid involves its interaction with specific molecular targets in plants. Ametryn inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. Acetic acid, on the other hand, can disrupt cellular processes by altering pH levels and causing cellular damage .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its effectiveness in controlling weed growth make it a valuable compound in both agricultural and industrial settings .

Properties

Molecular Formula

C11H19N5O2S

Molecular Weight

285.37 g/mol

IUPAC Name

4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16)

InChI Key

SGDFIVHTKCBQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC

Origin of Product

United States

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